molecular formula C8H12N2O B14617360 2-Methoxy-N~4~-methylbenzene-1,4-diamine CAS No. 60320-06-1

2-Methoxy-N~4~-methylbenzene-1,4-diamine

Cat. No.: B14617360
CAS No.: 60320-06-1
M. Wt: 152.19 g/mol
InChI Key: NAFFHKHTPPSYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N⁴-methylbenzene-1,4-diamine (CAS: Not explicitly provided in evidence) is a substituted benzene-1,4-diamine derivative featuring a methoxy group at the 2-position and a methyl group at the N⁴-amino position. For instance, 2-methoxy-N⁴-(2-methoxyphenyl)benzene-1,4-diamine (MxMxBD) is identified as a mutagenic metabolite of o-anisidine in rats, highlighting its biological relevance .

Properties

CAS No.

60320-06-1

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methoxy-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C8H12N2O/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,9H2,1-2H3

InChI Key

NAFFHKHTPPSYMZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N~4~-methylbenzene-1,4-diamine can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, the nitration of 2-methoxytoluene followed by reduction can yield the desired diamine compound . Another method involves the catalytic hydrogenation of nitro compounds to amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N~4~-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substituting agents: Such as halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2-Methoxy-N~4~-methylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N~4~-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Methoxy-N⁴-methylbenzene-1,4-diamine and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Methoxy-N⁴-methylbenzene-1,4-diamine - 2-OCH₃, N⁴-CH₃ ~166 (estimated) Hypothesized mutagenic/carcinogenic activity based on structural analogs.
MMBD - 2-CH₃, N⁴-(2-CH₃C₆H₄) 226.3 Carcinogenic metabolite of o-toluidine; induces bladder cancer in rats.
MxMxBD - 2-OCH₃, N⁴-(2-OCH₃C₆H₄) 258.3 Mutagenic metabolite of o-anisidine; implicated in oxidative DNA damage.
3-Methoxy-N¹,N¹-dimethylbenzene-1,4-diamine - 3-OCH₃, N¹,N¹-(CH₃)₂ 166.22 Potential intermediate in dye/pharmaceutical synthesis; distinct substitution pattern.
2-Bromo-N¹,N¹,N⁴,N⁴-tetramethylbenzene-1,4-diamine - 2-Br, N¹,N¹,N⁴,N⁴-(CH₃)₄ 287.2 Brominated derivative; used in cross-coupling reactions for material science applications.
N¹-(4-Methoxybenzyl)cyclohexane-1,4-diamine - Cyclohexane backbone, 4-OCH₃C₆H₄CH₂-N¹ 270.8 Pharmaceutical intermediate; exhibits host-guest chemistry for molecular recognition.

Key Research Findings

Carcinogenicity: MMBD and MxMxBD are confirmed bladder carcinogens in rodents, with mutagenicity linked to adduct formation with DNA .

Synthetic Versatility : Substituent position (2- vs. 3-methoxy) significantly alters reactivity; 3-methoxy derivatives are less sterically hindered, favoring electrophilic substitutions .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-methoxy-N~4~-methylbenzene-1,4-diamine?

Answer:
Synthesis typically involves alkylation or substitution reactions on a benzene-1,4-diamine backbone. For example:

  • Alkylation: React 1,4-diaminobenzene with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaHCO₃) to introduce the N-methyl group .
  • Methoxy Introduction: Use nucleophilic aromatic substitution with methoxide ions under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF .
    Characterization:
  • Physicochemical Properties: Measure boiling point (≈296°C) and density via standard techniques .
  • Spectroscopy: Confirm structure using ¹H/¹³C NMR (e.g., methoxy protons at δ 3.3–3.5 ppm) and FT-IR (N–H stretches at 3300–3500 cm⁻¹) .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Work in a fume hood to prevent inhalation of dust or vapors .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposing in designated hazardous waste containers .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:
Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example:

  • Reaction Path Search: Tools like GRRM or Gaussian can simulate substituent effects on regioselectivity .
  • Machine Learning: Train models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (solvent, catalyst) for new derivatives .

Advanced: What experimental approaches resolve contradictions in reported reaction mechanisms (e.g., competing substitution pathways)?

Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled amines to track substitution sites in competing SN1/SN2 pathways .
  • Kinetic Studies: Perform time-resolved UV-Vis or HPLC to compare reaction rates under varying temperatures and solvents .

Advanced: How do hydrogen-bonding interactions influence the compound’s crystallographic behavior?

Answer:

  • X-ray Diffraction (XRD): Analyze crystal packing to identify N–H⋯O/N–H⋯N hydrogen bonds, which stabilize layered or chain-like structures .
  • Thermal Analysis: Correlate hydrogen-bond strength (via DSC) with melting point variations in polymorphic forms .

Advanced: What factorial design strategies can identify critical variables in regioselective functionalization?

Answer:

  • 2^k Factorial Design: Test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and reagent stoichiometry to optimize para/ortho substitution ratios .
  • Response Surface Methodology (RSM): Model interactions between variables to predict maximum yield for target derivatives .

Advanced: How do solvent effects dictate the compound’s stability during long-term storage?

Answer:

  • Accelerated Aging Studies: Store the compound in solvents (e.g., ethanol, DMSO) at 40°C for 4–8 weeks, monitoring degradation via HPLC .
  • Free Radical Scavengers: Add BHT (butylated hydroxytoluene) to ethanol solutions to inhibit oxidation of the aromatic amine .

Basic: What analytical techniques are most effective for purity assessment?

Answer:

  • HPLC: Use a C18 column with UV detection at 254 nm; compare retention times against certified standards .
  • Elemental Analysis: Verify C/H/N ratios (e.g., C₈H₁₂N₂O requires C 63.13%, H 7.95%, N 18.41%) .

Advanced: How can solvent polarity and proticity be leveraged to control reaction outcomes?

Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of methoxide ions in substitution reactions .
  • Protic Solvents (MeOH, H₂O): Stabilize charged intermediates in acid/base-mediated reactions (e.g., diazotization) .

Advanced: What strategies mitigate competing side reactions during large-scale synthesis?

Answer:

  • Flow Chemistry: Use continuous flow reactors to maintain precise temperature control and reduce byproduct formation .
  • Catalyst Screening: Test Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates to avoid over-reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.